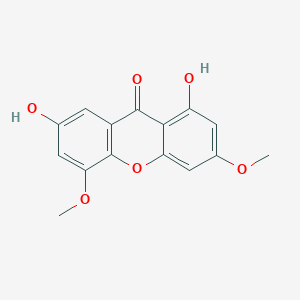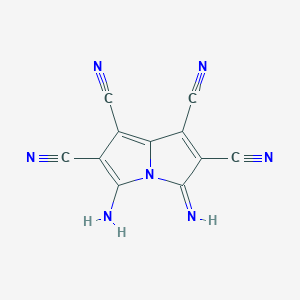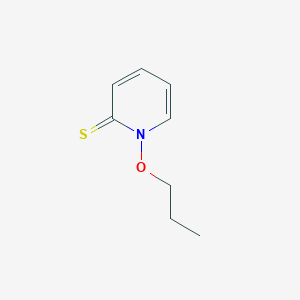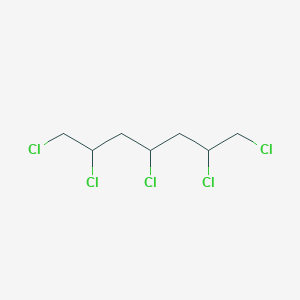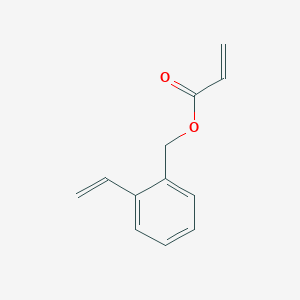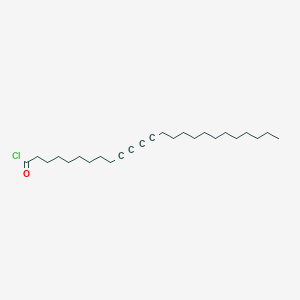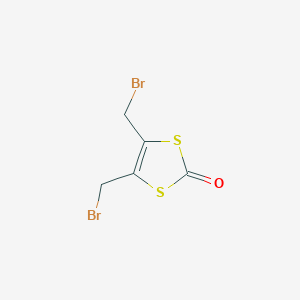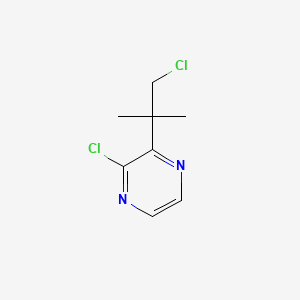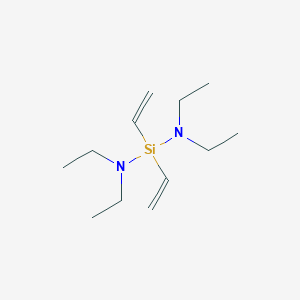
1,1-Diethenyl-N,N,N',N'-tetraethylsilanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(diethylamino)divinylsilane is an organosilicon compound that has gained attention in various scientific and industrial fields. This compound is characterized by the presence of two diethylamino groups and two vinyl groups attached to a silicon atom. It is known for its versatility and reactivity, making it a valuable precursor in the synthesis of silicon-containing materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(diethylamino)divinylsilane typically involves the reaction of diethylamine with a silicon-containing precursor. One common method is the reaction of diethylamine with vinyltrichlorosilane in the presence of a base, such as triethylamine. The reaction proceeds as follows:
Vinyltrichlorosilane+2Diethylamine→Bis(diethylamino)divinylsilane+2Hydrochloric acid
The reaction is usually carried out under an inert atmosphere to prevent the formation of unwanted by-products. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of bis(diethylamino)divinylsilane can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of solvent-free processes has also been explored to reduce environmental impact and improve the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(diethylamino)divinylsilane undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form silicon-containing alcohols or ketones.
Reduction: The compound can be reduced to form silicon-containing hydrides.
Substitution: The diethylamino groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of bis(diethylamino)divinylsilane can yield silicon-containing alcohols, while reduction can produce silicon hydrides .
Applications De Recherche Scientifique
Bis(diethylamino)divinylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of silicon-containing polymers and materials. Its reactivity makes it suitable for various polymerization reactions.
Biology: The compound is explored for its potential use in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Research is ongoing to investigate its potential as a component in medical devices and implants due to its biocompatibility.
Mécanisme D'action
The mechanism of action of bis(diethylamino)divinylsilane involves its ability to form strong bonds with other elements, particularly oxygen and nitrogen. This property makes it an effective precursor for the formation of silicon-oxygen and silicon-nitrogen bonds. The compound’s reactivity is attributed to the presence of the vinyl and diethylamino groups, which facilitate various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(diethylamino)silane: Similar in structure but lacks the vinyl groups, making it less reactive in certain polymerization reactions.
Bis(dimethylamino)divinylsilane: Contains dimethylamino groups instead of diethylamino groups, which can affect its reactivity and the properties of the resulting materials.
Tris(dimethylamino)silane: Contains three dimethylamino groups, making it more reactive but also more challenging to handle due to its higher volatility
Uniqueness
Bis(diethylamino)divinylsilane is unique due to the presence of both diethylamino and vinyl groups, which provide a balance of reactivity and stability. This makes it a versatile precursor for a wide range of applications, from material synthesis to biomedical research .
Propriétés
Numéro CAS |
127410-30-4 |
|---|---|
Formule moléculaire |
C12H26N2Si |
Poids moléculaire |
226.43 g/mol |
Nom IUPAC |
N-[diethylamino-bis(ethenyl)silyl]-N-ethylethanamine |
InChI |
InChI=1S/C12H26N2Si/c1-7-13(8-2)15(11-5,12-6)14(9-3)10-4/h11-12H,5-10H2,1-4H3 |
Clé InChI |
FYYCXYLMGPRWLV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)[Si](C=C)(C=C)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14277397.png)

